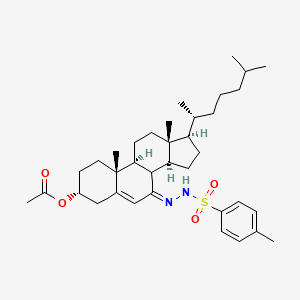
7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate
描述
准备方法
The synthesis of 7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate typically involves the reaction of 7-oxocholest-5-en-3-beta-yl acetate with 4-Methylbenzenesulfonhydrazide . The reaction conditions and specific synthetic routes can vary, but the general process involves the formation of a hydrazone linkage between the cholesterol derivative and the toluenesulfonylhydrazide group . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
化学反应分析
7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to other functional groups.
Substitution: The toluenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving cholesterol metabolism and related biochemical pathways.
Medicine: Investigated for potential therapeutic applications, particularly in the context of cholesterol-related disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用机制
The mechanism of action of 7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate involves its interaction with specific molecular targets, such as enzymes involved in cholesterol metabolism. The compound can modulate the activity of these enzymes, leading to changes in cholesterol levels and related biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate can be compared with other similar compounds, such as:
Cholesterol 3-Acetate: Lacks the toluenesulfonylhydrazide group, making it less reactive in certain chemical reactions.
p-Toluenesulfonylhydrazide: Does not contain the cholesterol moiety, limiting its applications in cholesterol-related research.
The uniqueness of this compound lies in its combined structure, which allows it to participate in a broader range of chemical reactions and applications .
生物活性
7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate (CAS No. 54201-67-1) is a compound that combines the structural features of cholesterol with a toluenesulfonylhydrazide moiety. This unique structure confers specific biological activities, particularly in the context of cholesterol metabolism and related biochemical pathways. Understanding its biological activity is crucial for potential applications in medicinal chemistry and biochemistry.
- Molecular Formula : C36H54N2O4S
- Molecular Weight : 610.89 g/mol
- IUPAC Name : [(3R,7E,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
The biological activity of this compound primarily involves its interaction with enzymes that regulate cholesterol metabolism. The compound is believed to modulate the activity of these enzymes, which can lead to alterations in cholesterol levels within biological systems. This modulation is significant for understanding its potential therapeutic roles in cholesterol-related disorders.
Biological Activities
Case Studies and Research Findings
Several studies have explored the biological implications of cholesterol derivatives and their interactions with cellular mechanisms:
- Oxidative Stress and Cell Viability : A study on 7-dehydrocholesterol indicated that its oxidation products could significantly reduce cell survival rates in neuronal cells (Neuro2a), suggesting that similar compounds may exhibit cytotoxic effects through oxidative stress mechanisms .
- Gene Expression Modulation : The treatment of cells with cholesterol-derived oxysterols has been linked to changes in gene expression related to lipid metabolism and cellular stress responses . This highlights the potential for this compound to influence similar pathways.
Comparative Analysis
The following table compares this compound with other relevant compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| This compound | Cholesterol derivative | Modulates cholesterol metabolism |
| Cholesterol 3-Acetate | Simple cholesterol ester | Basic metabolic role |
| p-Toluenesulfonylhydrazide | Sulfonamide | Limited applications in cholesterol-related research |
属性
IUPAC Name |
[(3R,7E,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N2O4S/c1-23(2)9-8-10-25(4)30-15-16-31-34-32(18-20-36(30,31)7)35(6)19-17-28(42-26(5)39)21-27(35)22-33(34)37-38-43(40,41)29-13-11-24(3)12-14-29/h11-14,22-23,25,28,30-32,34,38H,8-10,15-21H2,1-7H3/b37-33-/t25-,28-,30-,31+,32+,34?,35+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQQZFYOHCDZNN-MLLYIQKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C=C3CC(CCC3(C4C2C5CCC(C5(CC4)C)C(C)CCCC(C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C=C3C[C@@H](CC[C@@]3([C@@H]4C2[C@@H]5CC[C@@H]([C@]5(CC4)C)[C@H](C)CCCC(C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858490 | |
| Record name | (3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54201-67-1 | |
| Record name | (3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















